(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
QRRFXAGSYFYLJX-ONGXEEELSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysts or Reagents
- Asymmetric catalytic hydrogenation or reduction of prochiral precursors is a common route.
- Use of chiral ligands such as (S,S)-DuPHOS, (S)-Binap, or other chiral phosphine-based catalysts enables enantioselective installation of stereocenters.
- For example, asymmetric hydrogenation of acrylic acid derivatives bearing 2,4-dimethylphenyl substituents can yield chiral amino acid or amino alcohol intermediates with high enantiomeric excess (>98% ee).
Multi-Step Synthesis via Chiral Building Blocks
- Starting from benzaldehyde derivatives (e.g., 2,4-dimethylbenzaldehyde), condensation with amino acid derivatives or azlactones forms intermediates that can be ring-opened and further reduced to amino alcohols.
- Protecting group strategies (e.g., acetylation) are employed to control reactivity and stereochemical integrity during synthesis steps.
- Reduction steps often use lithium aluminium hydride or catalytic hydrogenation to convert esters or acids to the desired amino alcohol.
Mitsunobu Reaction for Stereochemical Inversion
- The Mitsunobu reaction can invert stereochemistry at a chiral center, useful for accessing the (1R,2S) isomer from other stereoisomers.
- This approach allows fine control over stereochemical outcomes and access to pure enantiomers.
Detailed Preparation Methods and Conditions
Alternative Approaches and Considerations
- Chiral pool synthesis : Utilizing naturally occurring chiral amino alcohols as starting materials, followed by selective functionalization of the aromatic ring.
- Resolution techniques : When racemic mixtures are formed, chiral resolution using tartaric acid or other resolving agents can enhance enantiomeric purity.
- Asymmetric addition reactions : Addition of organometallic reagents to chiral imines or aldehydes bearing 2,4-dimethylphenyl groups can also construct the amino alcohol framework with stereocontrol.
Comparative Data on Related Compounds
Research Findings and Analytical Data
- Enantiomeric excess (ee) values exceeding 98% have been reported using chiral rhodium catalysts in hydrogenation steps.
- High yields (90%+) are typical when protecting groups and reaction times are carefully controlled to avoid side reactions such as deacetylation.
- Stereochemical purity confirmed by Mosher amide derivatization and 19F-NMR analysis, as well as HPLC.
- The stereochemistry at C1 and C2 centers can be inverted or maintained through Mitsunobu and reduction steps, respectively, allowing for flexible synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that (1R,2S)-1-amino-1-(2,4-dimethylphenyl)propan-2-OL exhibits potential antidepressant effects. It is structurally related to known antidepressants and may influence neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that modifications in the side chain can enhance its pharmacological profile, making it a candidate for further development in treating mood disorders .
Chiral Auxiliary in Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers in the synthesis of pharmaceuticals. For instance, it has been used to synthesize chiral amines and alcohols that are crucial intermediates in drug development .
Organic Synthesis
Catalysis
this compound has been employed as a catalyst in various organic reactions. Its basicity and nucleophilicity make it suitable for catalyzing reactions such as aldol condensations and Michael additions. The compound's ability to stabilize transition states enhances reaction efficiency and selectivity .
Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex natural products and biologically active compounds. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions. Researchers have reported successful applications in synthesizing alkaloids and other natural products where chirality is essential for biological activity .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF3S-) : The trifluoromethylthio group in enhances lipophilicity and metabolic stability, making it suitable for agrochemical formulations.
- Polar Substituents : The furyl group in increases polarity, aligning with applications in chemosensors or hydrazone-based syntheses .
Stereochemical Influence
The (1R,2S) configuration of the target compound is enantiocomplementary to analogs like (1S,2R)-1-amino-1-(2-furyl)propan-2-OL . Stereochemistry significantly impacts biological activity; for example, racemic mixtures of related compounds (e.g., (2RS)-1-[2-(2-methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol) are often less active than enantiopure forms . The stereospecific synthesis method described for (1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride (via three-component coupling) highlights the importance of chiral control in optimizing pharmacokinetic profiles .
Biological Activity
(1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, also known as a chiral β-amino alcohol, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₁₇NO
- Molecular Weight : 179.26 g/mol
- CAS Number : 1269837-91-3
Biological Activity Overview
The compound has been studied for various biological activities including antimicrobial, antifungal, and potential therapeutic effects in neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers.
| Compound | IC₅₀ (μM) | Target Organism |
|---|---|---|
| Compound A | 1.55 | H. pylori ATCC 43504 |
| Compound B | 1.72 | H. pylori SS1 |
These findings suggest that modifications to the structure of the compound can enhance its potency against specific strains of bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promise in antifungal applications. In vitro tests against various Candida species have revealed that certain derivatives possess significant antifungal activity.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Species |
|---|---|---|
| Compound C | 0.5 μg/mL | Candida albicans |
| Compound D | 0.25 μg/mL | Candida glabrata |
These results indicate that the compound could serve as a lead structure for developing new antifungal agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Some studies suggest that it can disrupt the integrity of fungal cell membranes, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Study on H. pylori : A study demonstrated that derivatives of this compound showed improved activity against resistant strains of H. pylori, suggesting potential for treating antibiotic-resistant infections .
- Antifungal Efficacy : In clinical trials assessing the antifungal properties against Candida species, compounds derived from this β-amino alcohol exhibited lower MIC values compared to standard antifungal treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
